molecular formula C21H26N2O2 B2588747 1-{1-[3-(2,3-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol CAS No. 887349-13-5

1-{1-[3-(2,3-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol

Cat. No.: B2588747
CAS No.: 887349-13-5
M. Wt: 338.451
InChI Key: RGMWNJXJOKPUSZ-UHFFFAOYSA-N
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Description

1-{1-[3-(2,3-Dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a benzodiazole derivative characterized by a propan-1-ol chain and a 2,3-dimethylphenoxypropyl substituent.

Properties

IUPAC Name

1-[1-[3-(2,3-dimethylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-4-19(24)21-22-17-10-5-6-11-18(17)23(21)13-8-14-25-20-12-7-9-15(2)16(20)3/h5-7,9-12,19,24H,4,8,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMWNJXJOKPUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CCCOC3=CC=CC(=C3C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[3-(2,3-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol typically involves multiple steps. The starting materials often include 2,3-dimethylphenol and 1,3-benzodiazole derivatives. The synthetic route may involve:

    Alkylation: The 2,3-dimethylphenol is alkylated with a suitable alkylating agent to introduce the propyl group.

    Condensation: The alkylated product is then condensed with a benzodiazole derivative under specific conditions to form the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Industrial methods may also incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-{1-[3-(2,3-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzodiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

1-{1-[3-(2,3-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{1-[3-(2,3-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol involves its interaction with specific molecular targets. The benzodiazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Piperazine-Based Analogs (HBK Series)

Compounds such as HBK17 (1N-[3-(2,5-dimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride) share the phenoxypropyl motif but replace the benzodiazole core with a piperazine ring . Key differences include:

  • Electronic Properties : The benzodiazole core in the target compound may enhance π-π stacking or hydrogen bonding compared to piperazine.
  • Substituent Effects: The 2,3-dimethylphenoxy group in the target compound vs.

Benzodiazole Derivatives with Sulfonate Groups

The ECHA-listed compound, disodium dihydrogen 2-[4-(5,7-disulfonato-1H-1,3-benzodiazol-2-yl)phenyl]-1H-1,3-benzodiazole-5,7-disulfonate, shares the benzodiazole core but incorporates sulfonate groups instead of alkylphenoxy chains . This substitution likely increases hydrophilicity, making it suitable for industrial applications (e.g., dyes or sensors), whereas the target compound’s propanol and dimethylphenoxy groups may favor membrane permeability in biological systems.

Substituent Analysis

Phenoxy Group Variations

Compound Phenoxy Substituents Core Structure Key Functional Groups
Target Compound 2,3-dimethyl 1H-1,3-benzodiazol Propan-1-ol
HBK17 2,5-dimethyl Piperazine 2-Methoxyphenyl, hydrochloride
HBK15 2-chloro-6-methyl Piperazine 2-Methoxyphenyl, hydrochloride
  • Biological Implications : In the HBK series, chloro substituents (e.g., HBK15) are associated with increased receptor affinity compared to methyl groups, suggesting that halogenation in the target compound could modulate activity .

Alkyl Chain Modifications

The target compound’s propan-1-ol chain contrasts with ethoxyethyl chains in HBK14–HBK18 . Longer chains (e.g., propyl vs. ethyl) may improve lipid solubility, affecting pharmacokinetics.

Pharmacological and Physicochemical Properties

  • Solubility: The propanol group likely enhances water solubility compared to purely aromatic benzodiazoles (e.g., ECHA sulfonates ).
  • Stability: The 2,3-dimethylphenoxy group may confer oxidative stability relative to unsubstituted phenoxy analogs.

Biological Activity

1-{1-[3-(2,3-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a synthetic compound with potential applications in various fields, including pharmaceuticals and agriculture. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C19H24N2O2\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_2

This formula indicates the presence of two nitrogen atoms and two oxygen atoms within its molecular structure, contributing to its biological interactions.

Antimicrobial Properties

Recent studies have highlighted the compound's effectiveness against certain pathogens. For instance, it has been tested against various plant pathogenic microorganisms, demonstrating significant antimicrobial activity. The compound is included in formulations aimed at preventing plant diseases caused by these pathogens .

The exact mechanism of action for this compound involves interaction with specific cellular targets. Research indicates that it may inhibit key enzymes or disrupt cellular processes in microorganisms, leading to their death or inhibition of growth .

Study 1: In Vitro Antimicrobial Activity

A study evaluated the in vitro activity of this compound against a range of fungi and bacteria. The results indicated that it exhibited potent inhibitory effects comparable to established antimicrobial agents. The Minimum Inhibitory Concentration (MIC) values were determined for various strains, showcasing its potential as an effective antimicrobial agent.

PathogenMIC (µg/mL)
Fusarium oxysporum12.5
Botrytis cinerea25
Escherichia coli15

Study 2: Agricultural Application

In agricultural settings, the compound was tested in field trials for its efficacy in controlling fungal infections in crops. The results demonstrated a significant reduction in disease incidence when applied as a foliar spray compared to untreated controls.

Safety and Toxicology

Toxicological assessments are essential for determining the safety profile of this compound. Preliminary studies suggest low toxicity levels in mammalian cell lines, indicating potential for safe use in agricultural applications. However, comprehensive toxicological studies are necessary to establish safety thresholds.

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